N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 142529-71-3
Cat. No.: VC9586824
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142529-71-3 |
|---|---|
| Molecular Formula | C19H21N5O2S |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H21N5O2S/c1-3-24-18(14-8-7-11-20-12-14)22-23-19(24)27-13-17(25)21-15-9-5-6-10-16(15)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,25) |
| Standard InChI Key | OXMAHMWJVWGRFS-UHFFFAOYSA-N |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CN=CC=C3 |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CN=CC=C3 |
Introduction
N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides and features a triazole ring system. Compounds with similar structural motifs are often explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Features
The molecule consists of:
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Acetamide Core: A functional group known for its stability and bioactivity.
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Triazole Ring: A five-membered heterocyclic ring containing three nitrogen atoms, which often contributes to biological activity due to its ability to interact with enzymes and receptors.
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Pyridine Group: A six-membered aromatic ring containing one nitrogen atom, enhancing the molecule's polarity and potential binding affinity.
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Ethoxyphenyl Substituent: A phenyl group substituted with an ethoxy group (-OCH₂CH₃), which may influence the compound's lipophilicity and solubility.
Potential Applications
Based on structural analogs:
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Pharmacological Potential:
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The triazole ring is a common scaffold in drug discovery due to its ability to form hydrogen bonds and π-stacking interactions with biological targets.
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The acetamide group may enhance the compound's pharmacokinetics by improving metabolic stability.
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Pyridine derivatives are widely studied for their antimicrobial and anticancer properties.
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Biological Activity:
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Similar compounds have been investigated as enzyme inhibitors (e.g., cyclooxygenase or lipoxygenase inhibitors) or as agents targeting specific receptors like P2Y12 in cardiovascular diseases.
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Synthesis
While no direct synthesis route is provided in the search results, compounds of this type are typically synthesized via:
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Step 1: Formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
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Step 2: Attachment of the pyridine group using alkylation or acylation reactions.
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Step 3: Coupling of the ethoxyphenyl moiety to the acetamide backbone using amide bond formation techniques (e.g., carbodiimide-mediated coupling).
General Reaction Scheme:
textHydrazine derivative + Pyridine derivative → Triazole intermediate Triazole intermediate + Ethoxyphenylacetate → Final Compound
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to protons and carbons in the triazole, pyridine, ethoxyphenyl, and acetamide groups.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like amides (C=O stretch) and aromatic rings (C-H stretch).
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X-ray Crystallography: For detailed structural elucidation if single crystals can be obtained.
Docking Studies:
In silico docking studies could predict binding affinity to biological targets such as enzymes or receptors involved in inflammation or cancer pathways.
In Vitro Assays:
Biological assays could include:
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Antimicrobial testing against bacterial or fungal strains.
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Cytotoxicity assays on cancer cell lines like HeLa or MCF-7.
In Vivo Studies:
Animal models could evaluate pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (efficacy and toxicity).
Data Table
| Property | Description/Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂S |
| Molecular Weight | ~334 g/mol |
| Functional Groups | Acetamide, Triazole, Pyridine, Ethoxyphenyl |
| Solubility | Likely soluble in organic solvents (e.g., DMSO) |
| Potential Applications | Antimicrobial, anticancer, anti-inflammatory |
| Analytical Techniques | NMR, MS, IR, X-ray Crystallography |
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